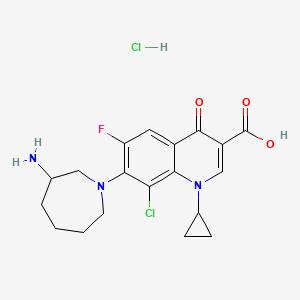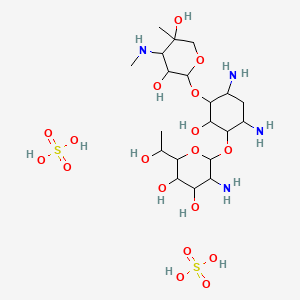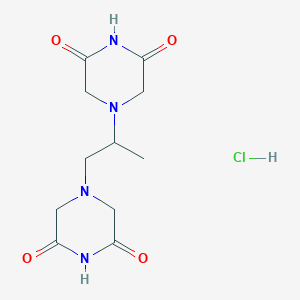
Razoxane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Razoxane hydrochloride, also known as (±)-1,2-bis(3,5-dioxopiperazin-1-yl)propane hydrochloride, is a synthetic compound belonging to the family of bis-dioxopiperazines. It was developed in the 1960s as a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound exhibits antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of razoxane hydrochloride involves the reaction of ethylenediaminetetraacetic acid with phosgene to form the intermediate bis(chloroformate) ester. This intermediate is then reacted with piperazine to yield the bis-dioxopiperazine structure. The final product is obtained by hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Razoxane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the bis-dioxopiperazine structure, potentially altering its biological activity.
Substitution: Substitution reactions involving the piperazine rings can yield derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduced forms of this compound with modified pharmacological properties.
Substitution: Derivatives with different substituents on the piperazine rings, potentially leading to new therapeutic applications.
科学的研究の応用
Razoxane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various chemical reactions and studies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Employed in cancer therapy for its antineoplastic, antiangiogenic, and antimetastatic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
Razoxane hydrochloride is closely related to dexrazoxane, the dextro-enantiomer of razoxane. Both compounds share similar biological properties, including antitumor effects, G2/M cell cycle block, and myelosuppression as dose-limiting toxicity . dexrazoxane is primarily used for its cardioprotective effects in patients undergoing anthracycline chemotherapy .
類似化合物との比較
Dexrazoxane: Used for cardioprotection and shares similar antineoplastic properties.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent from which razoxane hydrochloride is derived.
Piperazine derivatives: Various compounds with similar structural features and potential pharmacological activities.
This compound stands out due to its unique combination of antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy and scientific research.
特性
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383294-26-5 |
Source


|
| Record name | Razoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383294265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
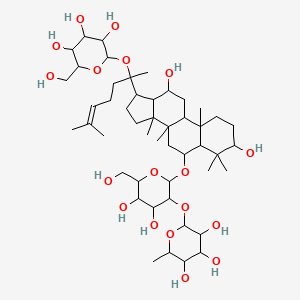
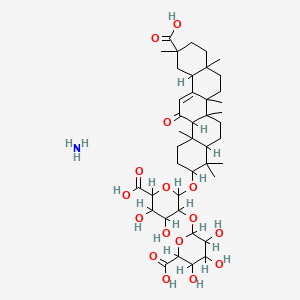

![2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8050988.png)
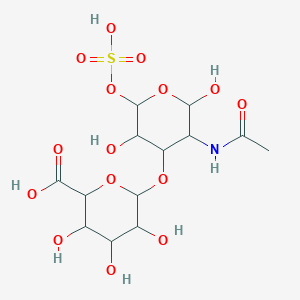
![L-Alaninamide,N-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-](/img/structure/B8050996.png)
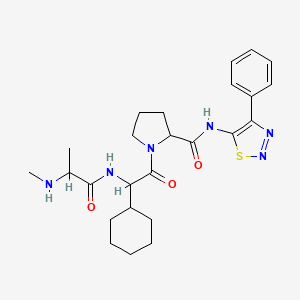
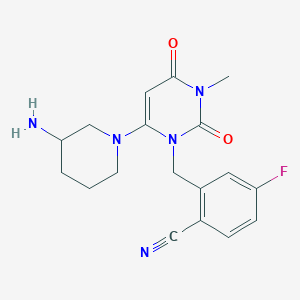
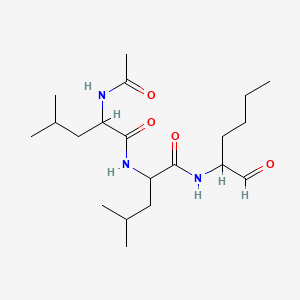

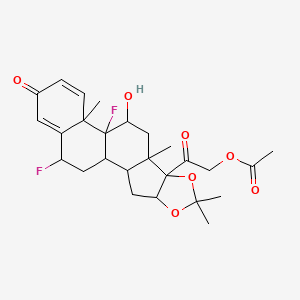
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B8051048.png)
